1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile
Overview
Description
Synthesis Analysis
1-THCC has been utilized in the synthesis of trans-4,5-dihydrofuran-3-carbonitriles through a three-component reaction involving β-ketonitriles, carbonyl, and semistabilized pyridinium ylide precursors. It was also used in the transformation of aziridines into novel cis- and trans-piperidine-carbonitriles.Molecular Structure Analysis
The structure of 1-THCC consists of a piperidine ring, a nitrile group, and a hydroxyl group that is part of a cyclobutane ring. The presence of the hydroxyl group makes the compound unique and suggests its potential biological activity.Chemical Reactions Analysis
1-THCC has been used in various chemical reactions. For instance, it was utilized in the synthesis of trans-4,5-dihydrofuran-3-carbonitriles through a three-component reaction involving β-ketonitriles, carbonyl, and semistabilized pyridinium ylide precursors. It was also used in the transformation of aziridines into novel cis- and trans-piperidine-carbonitriles.Physical and Chemical Properties Analysis
1-THCC appears as a white solid with a melting point of approximately 121-123°C. Its solubility in water is low and it is sparingly soluble in organic solvents such as ethanol, methanol, acetone, and chloroform.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Dihydrofuran-Carbonitriles : 1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile was utilized in the synthesis of trans-4,5-dihydrofuran-3-carbonitriles through a three-component reaction involving β-ketonitriles, carbonyl, and semistabilized pyridinium ylide precursors. This reaction is significant for generating new C-C and C-O bonds via a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization (Demidov et al., 2021).
Transformation into Amino Acids and Amino Alcohols : It was used in the transformation of aziridines into novel cis- and trans-piperidine-carbonitriles. These compounds were then used to synthesize various stereodefined piperidine-4-carboxylic acids, amino alcohols, and other derivatives (Vervisch et al., 2010).
In Vitro Anticancer Activity : In the context of cancer research, derivatives of this compound were synthesized and tested for their anticancer activity against various cancer cell lines. These derivatives exhibited significant antitumor activity, demonstrating the potential for therapeutic applications (El-Agrody et al., 2020).
Synthesis of Piperidine Alkaloids : This compound served as a building block in the synthesis of piperidine alkaloids. It was used for efficient and highly enantioselective syntheses of various piperidines, showcasing its versatility in organic synthesis (Celestini et al., 2002).
Synthesis and Pharmacological Evaluation : Another study focused on synthesizing chromene and quinoline conjugates with this compound and evaluating their binding affinity to estrogen receptors. This research is significant in the context of breast cancer treatment and understanding the structure-activity relationship of these compounds (Parveen et al., 2017).
Crystal Structure Analysis : The compound was also used in the synthesis of a platinum complex, trans-diiodobis(piperidine-1-carbonitrile)platinum(II), with its structure determined through crystallography. This illustrates its application in coordination chemistry and materials science (Mindich et al., 2013).
One-Pot Synthesis of Pyrimidinones : A one-pot synthesis method involving this compound was developed for creating pyrimidinones, which are important in pharmaceutical chemistry. This research contributes to the development of efficient synthesis methods for complex organic molecules (Bararjanian et al., 2010).
Synthesis of Cyclobutanes and Piperidines : The compound was used in a new synthesis method for alkoxy-substituted donor-acceptor cyclobutanes, which were then utilized in stereoselective synthesis of piperidines. This highlights its role in the synthesis of complex cyclic structures (Moustafa & Pagenkopf, 2010).
Synthesis of Spiro Oxindole Alkaloids : It was used in cycloaddition reactions to create spiro oxindole alkaloids, demonstrating its application in the synthesis of natural product-like structures (Bell et al., 2000).
Carbon Dioxide Insertion Reactions : A study reported the use of this compound in reactions involving carbon dioxide insertion, which is relevant for environmental chemistry and sustainable synthesis processes (Shi et al., 2000).
Mechanism of Action
Piperidine, a major alkaloid extracted from black pepper, acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers are regulated by these phytochemicals .
Safety and Hazards
Properties
IUPAC Name |
1-[(1R,2R)-2-hydroxycyclobutyl]piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-7-8-3-5-12(6-4-8)9-1-2-10(9)13/h8-10,13H,1-6H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSODSLMKNKJWIU-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC(CC2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCC(CC2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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